
1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields of research and industry .
Chemical Reactions Analysis
1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Scientific Research Applications
1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) can be compared with other pyrrolizine derivatives, such as:
1H-Pyrrolizine-3-carbonitrile: Similar in structure but lacks the hexahydro and methyl groups.
Hexahydro-1H-pyrrolizine: Contains the hexahydro group but lacks the carbonitrile and methyl groups.
3-Methyl-1H-pyrrolizine: Contains the methyl group but lacks the hexahydro and carbonitrile groups.
These comparisons highlight the unique structural features of 1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) that contribute to its distinct chemical and biological properties.
Properties
CAS No. |
114425-77-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.225 |
IUPAC Name |
3-methyl-1,2,5,6,7,8-hexahydropyrrolizine-3-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-9(7-10)5-4-8-3-2-6-11(8)9/h8H,2-6H2,1H3 |
InChI Key |
SLIFDAOEPBSZAV-UHFFFAOYSA-N |
SMILES |
CC1(CCC2N1CCC2)C#N |
Synonyms |
1H-Pyrrolizine-3-carbonitrile,hexahydro-3-methyl-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)
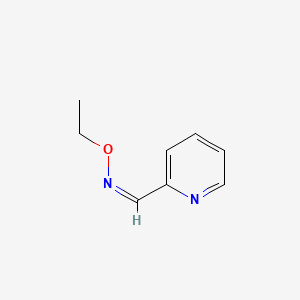
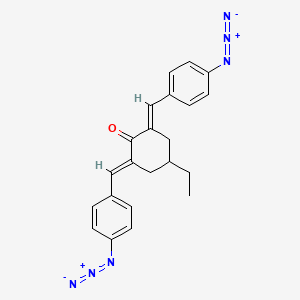
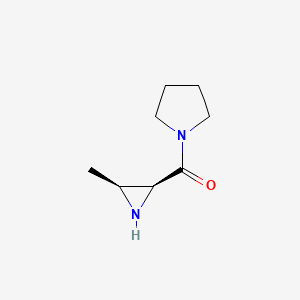
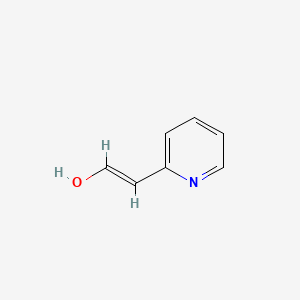
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B568418.png)
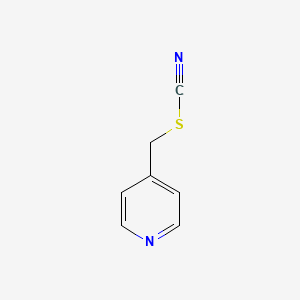
![(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one](/img/structure/B568423.png)
![[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B568424.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B568425.png)
![2h-[1,4]Dioxepino[2,3-b]pyridine](/img/structure/B568426.png)
